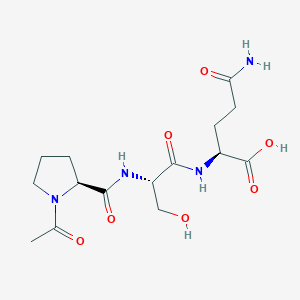![molecular formula C10H6N2O2 B10852818 pyrrolo[3,4-e]indole-1,3(2H,6H)-dione](/img/structure/B10852818.png)
pyrrolo[3,4-e]indole-1,3(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione is a heterocyclic compound that features a fused pyrrole and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid esters to induce cyclization of hydrazones derived from indoline and pyruvic acid . Another approach includes the use of Cu/Fe co-catalysts for intramolecular C-H amination of α-indolylhydrazones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione undergoes various chemical reactions, including electrophilic substitution, cycloaddition, and reduction reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as Vilsmeier-Haack and Mannich reactions typically occur at the 3 and 8 positions of the compound.
Cycloaddition: Indole-based cycloaddition reactions are used to construct complex heterocyclic frameworks.
Reduction: Sodium cyanoborohydride can be used for the reduction of pyrroloindoles.
Major Products: The major products formed from these reactions include various substituted pyrroloindoles and their derivatives, which can exhibit diverse biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- Pyrrolo[2,3-f]indole
- Pyrrolo[3,2-e]indole
- Pyrrolo[2,3-b]indole
Comparison: Pyrrolo[3,4-e]indole-1,3(2H,6H)-dione is unique due to its specific ring fusion pattern and the presence of a dione functionality. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pyrroloindole derivatives .
Properties
Molecular Formula |
C10H6N2O2 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6H-pyrrolo[3,4-e]indole-1,3-dione |
InChI |
InChI=1S/C10H6N2O2/c13-9-6-1-2-7-5(3-4-11-7)8(6)10(14)12-9/h1-4,11H,(H,12,13,14) |
InChI Key |
KVIRPIKEFDXNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=C1C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[1-Hydroxy-2-(3-phenyl-propylcarbamoyl)-ethyl]-3-methyl-butylcarbamoyl}-2-methyl-butyl)-4-methylaminomethyl-benzamide](/img/structure/B10852735.png)

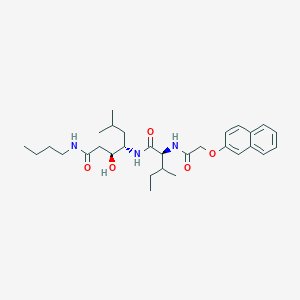
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-ol](/img/structure/B10852768.png)
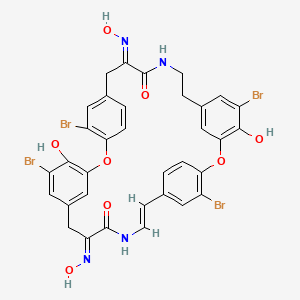
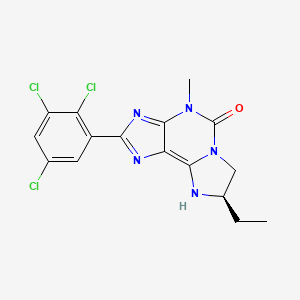
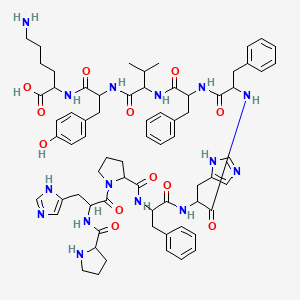
![(2S,3R)-2-[[(2S)-2-[(3S,6S,9S,12S,15S)-6-(4-aminobutyl)-15-benzyl-12-[(4-hydroxyphenyl)methyl]-9-(1H-indol-3-ylmethyl)-2,5,8,11,14,20-hexaoxo-3-propan-2-yl-1,4,7,10,13,16,19-heptazacyclotricos-1-yl]-3-phenylpropanoyl]amino]-3-hydroxybutanamide](/img/structure/B10852795.png)
![(6aS)-1,9,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-2-olate;hydroiodide](/img/structure/B10852798.png)
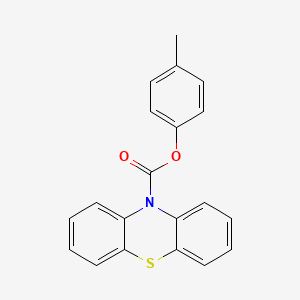

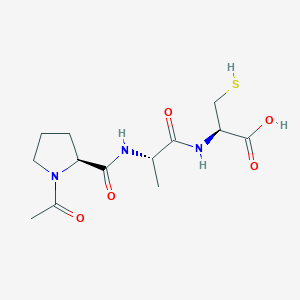
![(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)
